2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a cyclopentane ring substituted with a methyl group and an ethanamine chain, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, 3-methylcyclopentanone, undergoes a reductive amination reaction with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylcyclopentyl)ethan-1-amine: The free base form without the hydrochloride salt.
2-(3-Methylcyclopentyl)ethan-1-ol: An alcohol derivative with similar structural features.
2-(3-Methylcyclopentyl)ethan-1-thiol: A thiol derivative with a sulfur atom replacing the amine group.
Uniqueness
2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride is unique due to its specific combination of a cyclopentane ring, methyl substitution, and ethanamine chain forming a hydrochloride salt. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biological Activity
2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride, with the CAS number 2228336-68-1, is a chemical compound that has garnered attention for its potential biological activities. This compound features an ethanamine structure with a cyclopentyl substitution that may influence its interaction with biological systems. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C9H19ClN
- Molecular Weight : Approximately 163.69 g/mol
- Structure : The compound consists of an ethanamine core with a 3-methylcyclopentyl group, enhancing its solubility and stability as a hydrochloride salt.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Notably, it has been investigated for its role in transaminase-mediated reactions:
- Enzyme Interaction : The compound acts as an amine donor in colorimetric assays designed to profile transaminase activities. These assays have demonstrated high sensitivity and low background coloration, facilitating the rapid identification of enzyme activities across different substrates.
- Pharmacological Applications : It is involved in the chiral selective synthesis of amines, which are precursors for various pharmaceutical agents. This highlights its utility in drug development, particularly for compounds that require specific stereochemistry.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Transaminase Activity Profiling : The compound has been utilized in high-throughput screening methods to evaluate transaminase activities, which are crucial in amino acid metabolism and drug metabolism.
- Medicinal Chemistry : Its structural characteristics make it a candidate for exploring new drug candidates, especially those based on 2-phenethylamine motifs. Such motifs are often linked to psychoactive effects and therapeutic applications in neuropharmacology.
- Potential Neuroprotective Effects : Preliminary studies suggest that compounds structurally related to this compound may exhibit neuroprotective properties, potentially through the modulation of monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism .
Case Studies and Research Findings
A review of existing literature reveals several key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-(3-methylcyclopentyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-2-3-8(6-7)4-5-9;/h7-8H,2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLOIXMWOZUHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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